molecular formula C8H11BrN2O2 B3020495 methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1001500-84-0

methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3020495
CAS No.: 1001500-84-0
M. Wt: 247.092
InChI Key: JDPVPDZDKVGJNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and bases like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is not well-documented. pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group in the compound may influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the specific substitution pattern on the pyrazole ring and the presence of both the bromine atom and the ester group. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPVPDZDKVGJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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